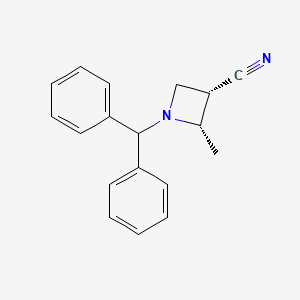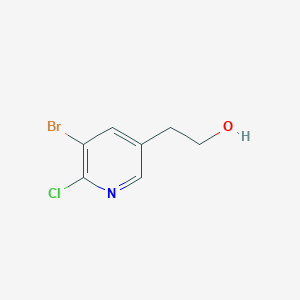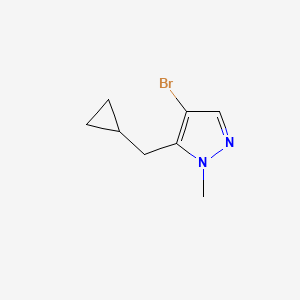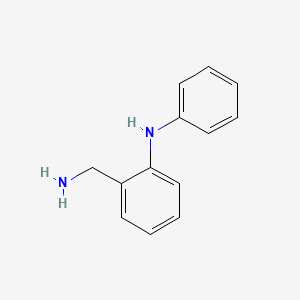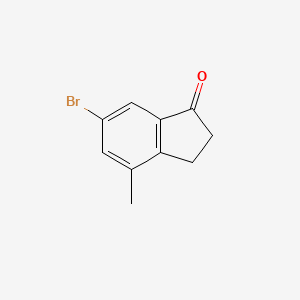
6-Bromo-4-methyl-2,3-dihydro-1H-inden-1-one
Descripción general
Descripción
The compound "6-Bromo-4-methyl-2,3-dihydro-1H-inden-1-one" is a brominated organic molecule that is structurally related to indene derivatives. While the specific compound is not directly studied in the provided papers, there are several closely related compounds that have been synthesized and analyzed, which can provide insights into the potential properties and reactivity of the compound .
Synthesis Analysis
The synthesis of brominated indene derivatives has been explored in several studies. For instance, paper describes the synthesis of photochromic brominated biindenylidenediones, which are structurally related to the compound of interest. These compounds were synthesized from a precursor biindenylidenedione through substitution of hydrogen atoms by bromines. Similarly, paper discusses the synthesis of 2H-indazole-4,7-dione derivatives, which, through a 1,3-dipolar cycloaddition followed by bromination, yielded brominated indazole diones. These methods suggest that bromination is a common strategy for modifying the properties of indene-related compounds.
Molecular Structure Analysis
The molecular structure of brominated compounds has been extensively studied using X-ray crystallography. For example, paper compares the molecular geometry obtained from X-ray crystallography with density functional theory (DFT) calculations, indicating that DFT can well reproduce the structure of brominated compounds. Paper provides detailed crystallographic data for a brominated indazole dione, which could be indicative of the structural characteristics that might be expected for "6-Bromo-4-methyl-2,3-dihydro-1H-inden-1-one".
Chemical Reactions Analysis
The reactivity of brominated compounds is influenced by the presence of the bromine atom, which can act as a good leaving group or participate in electrophilic aromatic substitution reactions. Paper explores the use of a brominated compound as a building block in organic synthesis, highlighting its potential in forming heterocyclic and carbocyclic structures. This suggests that "6-Bromo-4-methyl-2,3-dihydro-1H-inden-1-one" could also serve as a versatile intermediate in synthetic chemistry.
Physical and Chemical Properties Analysis
The physical and chemical properties of brominated compounds are often altered due to the presence of the bromine atom. Paper investigates the photochromic and photomagnetic properties of brominated biindenylidenediones, demonstrating that bromination can significantly affect these properties. Paper discusses the tautomerism and aromaticity of a brominated cyclohexadienone, which could be relevant to understanding the behavior of "6-Bromo-4-methyl-2,3-dihydro-1H-inden-1-one" under different conditions.
Safety And Hazards
Propiedades
IUPAC Name |
6-bromo-4-methyl-2,3-dihydroinden-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9BrO/c1-6-4-7(11)5-9-8(6)2-3-10(9)12/h4-5H,2-3H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QJSLUGAXLICGSK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC2=C1CCC2=O)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9BrO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501260925 | |
| Record name | 6-Bromo-2,3-dihydro-4-methyl-1H-inden-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501260925 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.08 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Bromo-4-methyl-2,3-dihydro-1H-inden-1-one | |
CAS RN |
24078-18-0 | |
| Record name | 6-Bromo-2,3-dihydro-4-methyl-1H-inden-1-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=24078-18-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-Bromo-2,3-dihydro-4-methyl-1H-inden-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501260925 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-((E)-{[4-(methylthio)phenyl]imino}methyl)phenol](/img/structure/B3032487.png)


